2-ethylhexyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;3,3,3-trifluoropropyl 2-methylprop-2-enoate
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Overview
Description
The compound “2-ethylhexyl 2-methylprop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; N-(hydroxymethyl)prop-2-enamide; 3,3,3-trifluoropropyl 2-methylprop-2-enoate” is a complex chemical entity with a molecular formula of C29H48F3NO9 and a molecular weight of 611.688 g/mol . This compound is a polymer formed from various monomers, each contributing unique properties to the final product. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethylhexyl 2-methylprop-2-enoate: This ester is typically synthesized through the esterification of 2-methylprop-2-enoic acid with 2-ethylhexanol under acidic conditions.
2-hydroxyethyl 2-methylprop-2-enoate: This compound is prepared by reacting 2-methylprop-2-enoic acid with ethylene glycol in the presence of a catalyst.
N-(hydroxymethyl)prop-2-enamide: This amide is synthesized by reacting prop-2-enamide with formaldehyde under basic conditions.
3,3,3-trifluoropropyl 2-methylprop-2-enoate: This ester is prepared by reacting 3,3,3-trifluoropropanol with 2-methylprop-2-enoic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves polymerization of the monomers under controlled conditions. The process typically includes:
Initiation: Using initiators like peroxides or azo compounds to start the polymerization.
Propagation: The monomers react to form long polymer chains.
Termination: The reaction is stopped by adding a terminating agent or by reducing the temperature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl and amide groups.
Reduction: Reduction reactions can occur at the ester and amide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in drug delivery systems due to its ability to form stable polymers.
Industry: Used in coatings, adhesives, and sealants due to its excellent chemical resistance.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Polymerization: The monomers undergo polymerization to form long chains, which impart unique properties to the final product.
Chemical Interactions: The functional groups in the compound interact with other molecules, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
2-ethylhexyl acrylate: Similar ester used in polymer synthesis.
2-hydroxyethyl acrylate: Similar ester with hydroxyl functionality.
N-methylolacrylamide: Similar amide with hydroxymethyl functionality.
3,3,3-trifluoropropyl acrylate: Similar ester with trifluoropropyl functionality.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which imparts a unique set of properties, making it suitable for a wide range of applications .
Properties
CAS No. |
68239-43-0 |
---|---|
Molecular Formula |
C29H48F3NO9 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
2-ethylhexyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;3,3,3-trifluoropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H22O2.C7H9F3O2.C6H10O3.C4H7NO2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4;1-5(2)6(11)12-4-3-7(8,9)10;1-5(2)6(8)9-4-3-7;1-2-4(7)5-3-6/h11H,3,5-9H2,1-2,4H3;1,3-4H2,2H3;7H,1,3-4H2,2H3;2,6H,1,3H2,(H,5,7) |
InChI Key |
JKFYLGMNAMEQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C)C.CC(=C)C(=O)OCCC(F)(F)F.CC(=C)C(=O)OCCO.C=CC(=O)NCO |
Related CAS |
68239-43-0 |
Origin of Product |
United States |
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